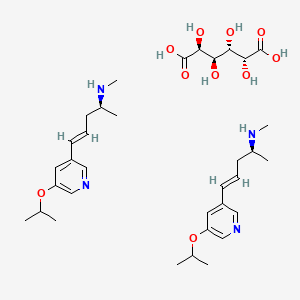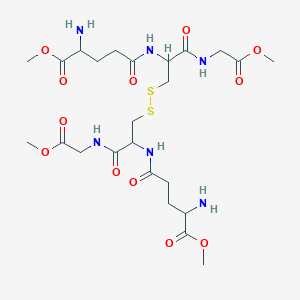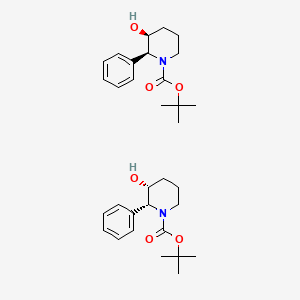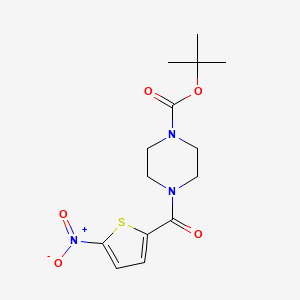
N'-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is characterized by its unique structure, which includes an isoquinoline moiety, a pyridine ring, and a piperazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline derivatives with pyridine-containing piperazine compounds under controlled conditions. The reaction often requires the use of catalysts such as rhodium or copper to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. Metal-free oxidative cross-coupling reactions have been explored as a practical method for synthesizing isoquinoline derivatives, providing a straightforward and scalable route to acquire the desired compound . These methods are designed to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): Known for its role as a chiral ligand in asymmetric catalysis.
Isoquinoline-1,3(2H,4H)-dione: Studied for its potential biological activities and synthetic applications.
Uniqueness
N’-(1-Isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide is unique due to its combination of isoquinoline, pyridine, and piperazine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
87555-62-2 |
|---|---|
Molekularformel |
C21H24N6S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N'-(1-isoquinolin-1-ylethyl)-4-pyridin-2-ylpiperazine-1-carbothiohydrazide |
InChI |
InChI=1S/C21H24N6S/c1-16(20-18-7-3-2-6-17(18)9-11-23-20)24-25-21(28)27-14-12-26(13-15-27)19-8-4-5-10-22-19/h2-11,16,24H,12-15H2,1H3,(H,25,28) |
InChI-Schlüssel |
KLYOLLLMOLFUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CC2=CC=CC=C21)NNC(=S)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)

![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)

![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)

![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)

![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)


